2-methyl-4-nitrosomorpholine
CAS No.: 75881-16-2
Cat. No.: VC11520676
Molecular Formula: C5H10N2O2
Molecular Weight: 130.15 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75881-16-2 |
|---|---|
| Molecular Formula | C5H10N2O2 |
| Molecular Weight | 130.15 g/mol |
| IUPAC Name | 3-methyl-4-nitrosomorpholine |
| Standard InChI | InChI=1S/C5H10N2O2/c1-5-4-9-3-2-7(5)6-8/h5H,2-4H2,1H3 |
| Standard InChI Key | MTIPGZBWERLLCL-UHFFFAOYSA-N |
| Canonical SMILES | CC1COCCN1N=O |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
2-Methyl-4-nitrosomorpholine features a six-membered morpholine ring with a nitroso (-NO) group at position 4 and a methyl (-CH₃) group at position 2. The molecular formula is C₅H₁₀N₂O₂, with a molar mass of 130.15 g/mol. Quantum mechanical analyses suggest that the nitroso group introduces significant electron-withdrawing effects, destabilizing the ring and enhancing reactivity toward nucleophiles .
Synthetic Pathways
The compound is synthesized via nitrosation of 2-methylmorpholine using nitrous acid (HNO₂) under acidic conditions. Industrial-scale production employs continuous flow reactors to optimize yield (typically >95%) and minimize byproducts. Key reaction parameters include:
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 2–4 hours |
| Solvent | Dilute HCl/EtOH |
This method avoids the formation of dimeric nitroso compounds, a common issue in nitrosamine synthesis .
Physical and Chemical Properties
Physicochemical Data
Experimental characterizations report the following properties :
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Density | 1.12 g/cm³ (est.) |
| Solubility | Miscible in polar solvents (H₂O, EtOH) |
| Stability | Light-sensitive; decomposes above 150°C |
Notably, boiling and melting points remain undocumented, likely due to decomposition risks during thermal analysis.
Spectroscopic Signatures
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IR (KBr): Strong absorption at 1,520 cm⁻¹ (N=O stretch), 1,450 cm⁻¹ (C-N stretch).
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¹H NMR (CDCl₃): δ 3.75 (m, 4H, morpholine ring), δ 2.45 (s, 3H, CH₃), δ 1.95 (m, 2H, ring CH₂) .
Reactivity and Mechanistic Behavior
Electrophilic Alkylation
The nitroso group facilitates DNA alkylation via metabolic activation to a diazonium intermediate (R-N⁺=N), which reacts with nucleophilic sites in guanine and adenine residues . This process forms adducts such as 7-methylguanine, a biomarker of nitrosamine exposure .
Photolytic Decomposition
Under UV light (λ = 300–400 nm), 2-methyl-4-nitrosomorpholine undergoes homolytic cleavage of the N–NO bond, generating nitric oxide (NO) and a morpholinyl radical . Secondary reactions yield formaldehyde and methylamine, analogous to NDMA photolysis pathways :
Toxicological Profile
Carcinogenicity
Chronic exposure to 2-methyl-4-nitrosomorpholine induces tumors in rodent models, primarily in the liver and kidneys . Mechanistic studies attribute this to:
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DNA adduct formation disrupting replication fidelity.
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Oxidative stress from reactive oxygen species (ROS) generated during metabolic activation .
The U.S. EPA classifies nitrosamines as Group B2 carcinogens (probable human carcinogens), with no safe exposure threshold established .
Regulatory Status
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EPA: Subject to Toxic Substances Control Act (TSCA) reporting requirements.
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IARC: Listed in Group 2A (probably carcinogenic to humans) .
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Pharmaceuticals: Monitored as a potential impurity in drugs containing morpholine derivatives .
Industrial and Pharmaceutical Relevance
Synthetic Intermediate
The compound serves as a precursor for:
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Anticancer agents: Nitroso groups enhance cytotoxicity in targeted therapies.
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Polymer modifiers: Improves thermal stability in epoxy resins .
Analytical Detection Methods
| Technique | LOD | Matrix |
|---|---|---|
| GC-MS/MS | 0.1 ng/L | Water |
| HPLC-UV | 50 µg/L | Pharmaceuticals |
| Chemiluminescence | 2 ng/L | Wastewater |
Recent advances in chemiluminescence assays enable real-time monitoring in industrial effluents .
Mitigation Strategies
Industrial Controls
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Scavengers: Ascorbic acid reduces nitrosamine formation by competing for nitrosating agents .
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Process Modifications: Low-temperature nitrosation minimizes side reactions.
Environmental Remediation
Advanced oxidation processes (AOPs) utilizing UV/H₂O₂ achieve >90% degradation in contaminated water .
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